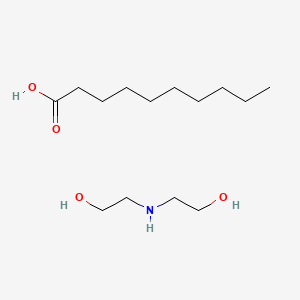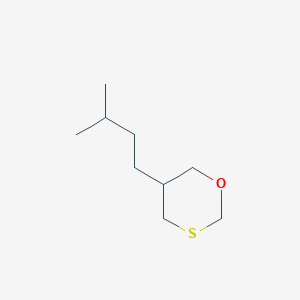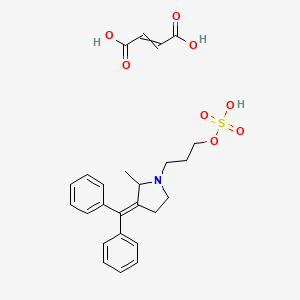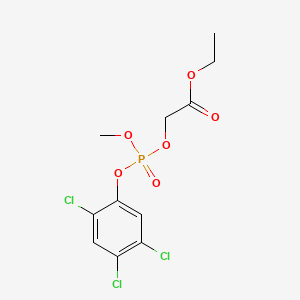
Capric acid, diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capric acid, also known as decanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH. Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂. The combination of these two compounds forms capric acid, diethanolamine salt, which is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Capric acid, diethanolamine salt can be synthesized through a neutralization reaction between capric acid and diethanolamine. The reaction typically involves mixing equimolar amounts of capric acid and diethanolamine in a solvent such as ethanol or water, followed by heating the mixture to facilitate the reaction. The product is then purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where capric acid and diethanolamine are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure complete reaction, and the product is separated and purified using industrial-scale crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Capric acid, diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the salt into alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethanolamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used.
Major Products:
Oxidation: Produces carboxylic acids and amides.
Reduction: Produces alcohols and amines.
Substitution: Produces substituted amines and esters.
Aplicaciones Científicas De Investigación
Capric acid, diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid research.
Industry: Utilized in the production of cosmetics, detergents, and personal care products due to its emulsifying and stabilizing properties.
Mecanismo De Acción
The mechanism of action of capric acid, diethanolamine salt involves its interaction with cellular membranes and proteins. The compound can modulate the activity of various enzymes and receptors, such as peroxisome proliferator-activated receptors (PPARs) and AMPA receptors . It also affects the fluidity and permeability of cellular membranes, enhancing the absorption and bioavailability of other compounds.
Comparación Con Compuestos Similares
Nonanoic acid: A saturated fatty acid with one less carbon atom than capric acid.
Undecanoic acid: A saturated fatty acid with one more carbon atom than capric acid.
Decanol: The alcohol derivative of decanoic acid.
Decanal: The aldehyde derivative of decanoic acid.
Uniqueness: Capric acid, diethanolamine salt is unique due to its combination of a fatty acid and an amine, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it an effective emulsifying agent and enhances its solubility in various solvents, making it versatile for use in different applications.
Propiedades
Número CAS |
64601-14-5 |
|---|---|
Fórmula molecular |
C14H31NO4 |
Peso molecular |
277.40 g/mol |
Nombre IUPAC |
decanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;6-3-1-5-2-4-7/h2-9H2,1H3,(H,11,12);5-7H,1-4H2 |
Clave InChI |
ZCNCBFKBQRZZFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)

![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)





